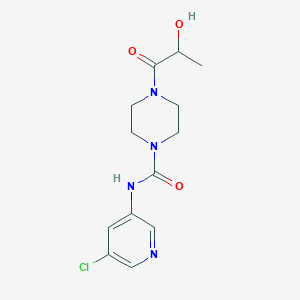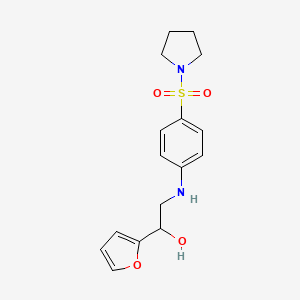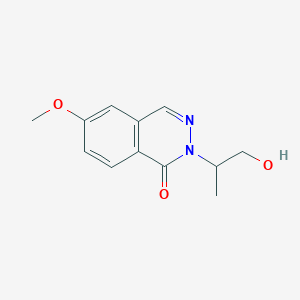
2-(1-Hydroxypropan-2-yl)-6-methoxyphthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxypropan-2-yl)-6-methoxyphthalazin-1-one is a chemical compound with a unique structure that includes a phthalazinone core substituted with a hydroxypropan-2-yl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxypropan-2-yl)-6-methoxyphthalazin-1-one typically involves the reaction of phthalazinone derivatives with appropriate reagents to introduce the hydroxypropan-2-yl and methoxy groups. One common method involves the use of phthalazinone as the starting material, which is then reacted with 1-chloro-2-propanol in the presence of a base to introduce the hydroxypropan-2-yl group. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hydroxypropan-2-yl)-6-methoxyphthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the phthalazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phthalazinone derivatives.
Applications De Recherche Scientifique
2-(1-Hydroxypropan-2-yl)-6-methoxyphthalazin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxypropan-2-yl)-6-methoxyphthalazin-1-one involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target proteins, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxypropan-2-yl 2-isopropyl-5-methylcyclohexyl carbonate: Similar in having a hydroxypropan-2-yl group.
2-Hydroxypropyl acrylate: Contains a hydroxypropyl group and is used in polymer formulations.
Uniqueness
2-(1-Hydroxypropan-2-yl)-6-methoxyphthalazin-1-one is unique due to its phthalazinone core, which imparts specific chemical and biological properties not found in other similar compounds.
Propriétés
IUPAC Name |
2-(1-hydroxypropan-2-yl)-6-methoxyphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(7-15)14-12(16)11-4-3-10(17-2)5-9(11)6-13-14/h3-6,8,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYNQWSGZLOHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C(=O)C2=C(C=C(C=C2)OC)C=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
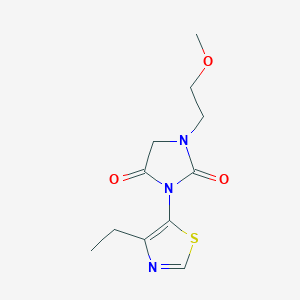
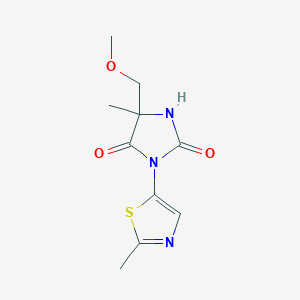
![1-[[1-[(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl]triazol-4-yl]methyl]-3-methylurea](/img/structure/B7417018.png)
![N-(3-ethoxycyclobutyl)-N-methyl-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7417020.png)
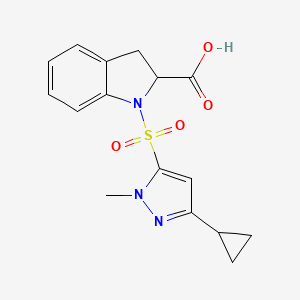
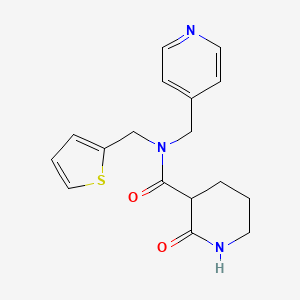
![2-[(3-bromo-2-methylpyridin-4-yl)amino]-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7417048.png)
![N-(5,6-dimethyl-2-pyridin-3-ylpyrimidin-4-yl)-5-azaspiro[3.5]nonan-8-amine](/img/structure/B7417054.png)
![4-(Methoxymethyl)-1-[(1-methylsulfonylcyclohexyl)methyl]triazole](/img/structure/B7417066.png)
![2-[[4-(methoxymethyl)triazol-1-yl]methyl]-1H-benzimidazole](/img/structure/B7417068.png)
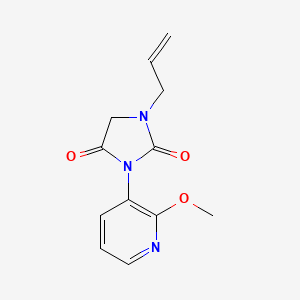
![(3R)-3-methyl-4-[[1-[2-(6-methylpyridin-2-yl)ethyl]triazol-4-yl]methyl]morpholine](/img/structure/B7417080.png)
